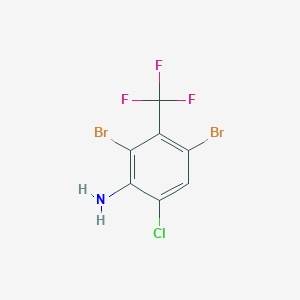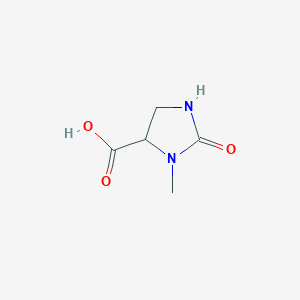
2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 6-chloro-3-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide, potassium tert-butoxide, or organolithium compounds. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted anilines, while oxidation reactions can produce nitroanilines or nitrosoanilines.
科学的研究の応用
2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. The presence of halogen atoms and trifluoromethyl groups can enhance the pharmacokinetic properties of drug candidates.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The halogen atoms and trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
2,4-Dichloro-6-(trifluoromethyl)aniline: Similar structure but with chlorine atoms instead of bromine.
2,6-Dibromo-4-(trifluoromethyl)aniline: Similar structure but with bromine atoms at different positions.
2,4-Dibromoaniline: Lacks the trifluoromethyl group.
Uniqueness
2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the aniline ring. This specific arrangement of substituents imparts distinct chemical and physical properties, making it valuable for various applications. The presence of multiple halogen atoms can enhance the compound’s reactivity and stability, while the trifluoromethyl group can improve its lipophilicity and metabolic stability.
特性
IUPAC Name |
2,4-dibromo-6-chloro-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClF3N/c8-2-1-3(10)6(14)5(9)4(2)7(11,12)13/h1H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVWROHOOJHOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C(F)(F)F)Br)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-chlorophenyl)-1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2778626.png)
![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2778627.png)


![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B2778635.png)
![2-Cyclopropyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2778638.png)

![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2778641.png)


![2-{[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2778645.png)
![3-methyl-N-[(3-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2778646.png)

